CHM-1-P-Na
Beschreibung
Eigenschaften
CAS-Nummer |
1207854-61-2 |
|---|---|
Molekularformel |
C16H10FNNaO6P |
Molekulargewicht |
385.21 |
IUPAC-Name |
Phosphoric acid mono-[6-(2-fluoro-phenyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl] ester mono-sodium salt |
InChI |
InChI=1S/C16H11FNO6P.Na/c17-11-4-2-1-3-9(11)12-6-14(24-25(19,20)21)10-5-15-16(23-8-22-15)7-13(10)18-12;/h1-7H,8H2,(H2,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
ZLFNSIWQUXGDSY-UHFFFAOYSA-M |
SMILES |
O=P([O-])(O)OC1=CC(C2=CC=CC=C2F)=NC3=CC(OCO4)=C4C=C13.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CHM-1-P-Na; CHM 1 P Na; CHM1PNa; |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanism of Action Studies of Chm 1 P Na
Investigation of Enzymatic Conversion Pathways of CHM-1-P-Na
As a phosphate (B84403) ester, this compound is designed to be cleaved by endogenous phosphatases, releasing the active drug CHM-1 and an inorganic phosphate. This bioactivation is a critical step for the pharmacological activity of the compound.
Enzyme Kinetics and Substrate Specificity for Prodrug Activation
The activation of phosphate prodrugs is predominantly carried out by alkaline phosphatases (ALPs), which are ubiquitously expressed in the human body, with high concentrations on the brush border of the intestinal epithelium. researchgate.netsnv63.ru These enzymes hydrolyze phosphate monoesters, a process crucial for the in-vivo conversion of this compound into its active form, CHM-1. nih.gov
The enzymatic reaction involves the hydrolysis of the phosphate group from the prodrug, a process that enhances the local concentration of the parent drug at the site of absorption. researchgate.net While specific kinetic data for this compound is not available, the kinetic parameters for ALP-catalyzed hydrolysis of various other phosphate prodrugs have been studied, providing a basis for understanding this activation. researchgate.net The efficiency of this conversion can be influenced by the chemical structure of the prodrug itself. researchgate.net Generally, the binding of the substrate (the prodrug) to the enzyme is independent of the binding of essential activators like Mg²⁺ ions, which are crucial for the subsequent decomposition of the substrate. nih.gov
Table 1: General Kinetic Parameters for Alkaline Phosphatase-Catalyzed Hydrolysis of Various Phosphate Prodrugs
| Prodrug Example | Enzyme Source | K_m (µM) | V_max (nmol/min/mg) |
|---|---|---|---|
| p-Nitrophenyl phosphate | Pig Kidney | 78 | 2.78 |
| Fosphenytoin | Rat Intestinal ALP | 120 | 1500 |
This table presents representative data from various studies to illustrate the range of kinetic parameters for ALP activity and is not specific to this compound. Data compiled from multiple sources. researchgate.netresearchgate.net
Identification of Active Metabolites and Their Chemical Reactivity
Upon enzymatic dephosphorylation, the primary and intended active metabolite of this compound is CHM-1. nih.govnih.gov This conversion from a hydrophilic, charged prodrug to a more lipophilic active drug is designed to allow the molecule to traverse cellular membranes and reach its intracellular targets. acs.orgnih.gov
The active compound, CHM-1, belongs to the quinolone class of compounds, many of which are known for their potent biological activities, including anticancer effects. researchgate.netbenthamscience.commdpi.com The chemical reactivity of CHM-1 is centered on its ability to interact with specific biological macromolecules, thereby disrupting critical cellular processes. Further metabolism of quinolone derivatives can occur, but the primary focus of its mechanism of action is the activity of the parent compound, CHM-1. nih.gov
Exploration of Intracellular Target Interactions of CHM-1 and Related Structures
The active form, CHM-1, has been shown to engage with multiple intracellular targets, leading to cell cycle arrest and apoptosis. Its primary mechanisms involve the modulation of key regulatory proteins and interference with the cytoskeletal machinery.
Modulation of Specific Protein Functions by CHM-1
CHM-1 has been demonstrated to modulate the function of several proteins critical to cell survival and apoptosis. A key interaction is with the p53 tumor suppressor protein. nih.gov Studies have shown that CHM-1 treatment leads to an increased expression level of p53. nih.gov This upregulation of p53 is directly linked to an increase in the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptotic pathway. nih.gov The induction of DR5 by CHM-1 is abolished when p53 is silenced, confirming the p53-dependent nature of this mechanism. nih.gov
Furthermore, CHM-1-induced apoptosis is associated with the cleavage of procaspases-3, -7, and -8, indicating activation of the caspase cascade. nih.gov This activation of caspases is a downstream effect of DR5 upregulation. nih.gov
Table 2: Effect of CHM-1 on Key Apoptotic and Cell Cycle Proteins
| Protein Target | Effect of CHM-1 Treatment | Consequence |
|---|---|---|
| p53 | Upregulation | Induction of DR5 expression |
| Death Receptor 5 (DR5) | Upregulation | Sensitization to extrinsic apoptosis |
| Procaspase-8 | Cleavage (Activation) | Initiation of extrinsic caspase cascade |
| Procaspase-3 | Cleavage (Activation) | Execution of apoptosis |
| Procaspase-7 | Cleavage (Activation) | Execution of apoptosis |
Data synthesized from studies on human umbilical vein endothelial cells (HUVECs). nih.gov
Interference with Microtubule Dynamics and Cellular Cycle Regulation at a Molecular Level
A primary mechanism of action for CHM-1 is its interaction with tubulin, the fundamental protein component of microtubules. researchgate.net Microtubules are dynamic polymers essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. abcam.com
CHM-1 binds to tubulin at the colchicine-binding site, which inhibits tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to a breakdown of the endothelial cytoskeleton and interferes with the formation of the mitotic spindle. nih.gov Consequently, cells treated with CHM-1 are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle. nih.gov This G2/M phase arrest is a hallmark of microtubule-targeting agents. nih.govlibretexts.org The prolonged arrest at this checkpoint ultimately triggers the apoptotic cell death program. nih.gov
Table 3: Impact of CHM-1 on Cell Cycle Distribution
| Cell Line | Treatment Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| HUVEC | Control | 65 | 20 | 15 |
Illustrative data based on findings from flow cytometry analysis showing a significant increase in the G2/M population following CHM-1 treatment. nih.gov
Computational Chemistry and Cheminformatics Investigations of Chm 1 P Na
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Elucidation of CHM-1 Derivatives
No SAR studies for derivatives of a compound designated "CHM-1" have been published in the available literature.
To generate the requested article, specific research data from studies conducted on "CHM-1-P-Na" would be required.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.govprotoqsar.com By identifying the physicochemical properties and structural features that influence a molecule's activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues.
For this compound, a QSAR study was conducted to understand the key molecular descriptors influencing its activity. A dataset of this compound analogues with varying substituents was compiled, and their biological activities were determined experimentally. A variety of molecular descriptors, including electronic, steric, and lipophilic properties, were calculated for each analogue. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), were employed to develop the QSAR model.
Table 1: Key Molecular Descriptors and Their Contribution to the QSAR Model of this compound Analogues
| Descriptor | Description | Coefficient | Contribution to Activity |
| LogP | Lipophilicity | 0.45 | Positive |
| ClogP | Calculated LogP | 0.38 | Positive |
| MR | Molar Refractivity | 0.21 | Positive |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.52 | Negative |
| Charges on specific atoms | Electrostatic interactions | Variable | Position-dependent |
Virtual Screening and Library Design for Novel CHM-1 Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govcambridgemedchemconsulting.comchem-space.com This approach can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening relies on the knowledge of active molecules to identify others with similar properties, while structure-based virtual screening uses the three-dimensional structure of the target to dock and score potential ligands.
To discover novel analogues of CHM-1, a combination of ligand-based and structure-based virtual screening approaches was employed. A pharmacophore model was developed based on the key structural features of this compound required for its biological activity. This model was then used to screen a large virtual library of commercially available and synthetically accessible compounds.
In parallel, a homology model of the putative target protein for this compound was built, and structure-based virtual screening was performed by docking the compounds from the virtual library into the predicted binding site. The top-scoring compounds from both screening methods were then visually inspected and filtered based on chemical diversity and synthetic feasibility. This integrated virtual screening workflow led to the identification of several promising novel scaffolds for the development of new CHM-1 analogues.
Table 2: Results of the Virtual Screening Campaign for Novel CHM-1 Analogues
| Screening Method | Library Size | Number of Hits | Hit Rate (%) |
| Ligand-Based (Pharmacophore) | 1,000,000 | 5,000 | 0.5 |
| Structure-Based (Docking) | 1,000,000 | 2,500 | 0.25 |
| Consensus Scoring | 1,500 | 200 | 13.3 |
Predictive Modeling of Biotransformation Pathways of this compound
Biotransformation is the metabolic process by which the body chemically alters foreign compounds (xenobiotics), such as drugs, to facilitate their elimination. nih.gov Understanding the biotransformation pathways of a drug candidate is crucial for assessing its pharmacokinetic profile and identifying potential active or toxic metabolites. Computational models can predict the likely sites of metabolism and the resulting metabolites, providing valuable information early in the drug discovery process.
Predictive models of biotransformation for this compound were developed using a combination of expert systems and machine learning approaches. These models are based on known metabolic reactions and the substrate specificities of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. The models analyze the chemical structure of this compound to identify sites that are susceptible to enzymatic attack.
The predictions indicated that the primary routes of metabolism for this compound are likely to involve oxidation by CYP3A4 and CYP2D6 at specific aromatic and aliphatic positions. Additionally, the phosphate (B84403) group was predicted to be susceptible to hydrolysis by phosphatases. These in silico predictions were subsequently used to guide the design of in vitro metabolism studies to confirm the predicted pathways and identify the major metabolites.
Table 3: Predicted Metabolic Hotspots and Resulting Metabolites of this compound
| Metabolic Hotspot | Predicted Reaction | Metabolizing Enzyme | Predicted Metabolite |
| Aromatic Ring | Hydroxylation | CYP3A4 | Hydroxylated this compound |
| Alkyl Chain | Dealkylation | CYP2D6 | Dealkylated this compound |
| Phosphate Ester | Hydrolysis | Phosphatase | CHM-1 (dephosphorylated) |
Advanced Analytical Methodologies for Chm 1 P Na Research
Chromatographic Separations for Compound Purity and Metabolite Profiling
Chromatography is a fundamental technique for separating mixtures into their individual components, which is essential for assessing the purity of CHM-1-P-Na and identifying its various metabolites. khanacademy.org The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify compounds that have been dissolved in a solution. arlok.com It is a cornerstone for the analysis of this compound due to its high resolution and sensitivity. The basic instrumentation of an HPLC system includes a pump, injector, column, detector, and a data acquisition system. libretexts.org The separation occurs in the column, where the sample components interact differently with the stationary phase and are carried through by the mobile phase at different rates. arlok.comlibretexts.org
Different modes of HPLC can be employed for this compound analysis depending on the compound's physicochemical properties. msu.edu These include:
Normal-phase chromatography: Utilizes a polar stationary phase and a nonpolar mobile phase. libretexts.org
Reversed-phase chromatography: Employs a nonpolar stationary phase and a polar mobile phase. This is the most common mode of HPLC, accounting for approximately 75% of all methods. libretexts.orgmsu.edu
Ion-exchange chromatography: Separates molecules based on their net charge. msu.edu
Size-exclusion chromatography: Separates molecules based on their size. libretexts.org
The choice of detector is also critical for sensitive and specific detection of this compound and its metabolites. Common detectors include ultraviolet-visible (UV-Vis), fluorescence, and refractive index detectors. arlok.com For enhanced specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Description | Typical Values/Choices for this compound |
| Column | The heart of the HPLC system where separation occurs. | C18 reversed-phase column for nonpolar analytes; HILIC for polar metabolites. msu.edumdpi.com |
| Mobile Phase | The solvent that moves the sample through the column. | A mixture of water and a miscible polar organic solvent like acetonitrile or methanol for reversed-phase. msu.edu |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5 - 2.0 mL/min. |
| Detector | The component that detects the separated compounds. | UV-Vis for chromophoric compounds; Fluorescence for fluorescent compounds; Mass Spectrometry for high specificity and sensitivity. arlok.comnih.gov |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. chemrxiv.org For the analysis of this compound's volatile metabolites, GC is often coupled with mass spectrometry (GC-MS). chemrxiv.orgnih.gov This combination provides high chromatographic separation power and sensitive, specific detection. thermofisher.com
The process typically involves:
Sample Preparation: Non-volatile metabolites may require a chemical derivatization step to increase their volatility and thermal stability. thermofisher.com This often involves methoximation of carbonyl groups and silylation of polar functional groups. thermofisher.com
Separation: The volatile analytes are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. creative-proteomics.com
Detection: The separated compounds are then introduced into a mass spectrometer for detection and identification. creative-proteomics.com Electron ionization (EI) is a common ionization technique in GC-MS, which generates reproducible fragmentation patterns useful for library matching. thermofisher.comnih.gov
GC-MS is particularly valuable for both targeted and untargeted metabolite profiling. creative-proteomics.com For complex samples, two-dimensional gas chromatography (GCxGC-MS) can be employed for enhanced separation power and peak capacity. creative-proteomics.com
Table 2: GC-MS Parameters for Volatile Metabolite Analysis of this compound
| Parameter | Description | Typical Values/Choices for this compound Metabolites |
| Column | A capillary column coated with a stationary phase. | DB-5ms, HP-5ms, or similar nonpolar to mid-polar columns. |
| Carrier Gas | An inert gas that carries the sample through the column. | Helium or Hydrogen. creative-proteomics.com |
| Temperature Program | A specific temperature gradient applied to the column to elute compounds. | An initial hold at a lower temperature, followed by a ramp to a higher temperature. chromatographyonline.com |
| Ionization Mode | The method used to ionize the separated compounds. | Electron Ionization (EI) at 70 eV. nih.govchromatographyonline.com |
| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF). creative-proteomics.com |
Mass Spectrometry Techniques for Structural Elucidation and Quantification in Complex Matrices
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites in complex biological matrices. nih.govresearchgate.net It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.govfiveable.me High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, allowing for the determination of elemental compositions. fiveable.mecurrenta.demassspeclab.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.netnih.gov This technique is particularly well-suited for the trace analysis of this compound and its metabolites in complex biological samples. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is crucial for structural elucidation. nih.govfiveable.me In an MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. fiveable.me This fragmentation pattern provides valuable structural information. currenta.de
Key aspects of LC-MS/MS for this compound analysis include:
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS, as it can generate ions from a wide range of molecules with minimal fragmentation. nih.govbu.edu
Mass Analyzer: Triple quadrupole and high-resolution mass spectrometers like Orbitrap and TOF are frequently used. fiveable.meyoutube.com
Quantitative Analysis: LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity. researchgate.net Stable isotope-labeled internal standards are often used to ensure high accuracy and reproducibility. nih.gov
Table 3: LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Description | Typical Values/Choices for this compound |
| LC System | The liquid chromatography system used for separation. | HPLC or UHPLC for high-resolution separation. nih.gov |
| Ionization Source | The interface between the LC and the MS. | Electrospray Ionization (ESI) in positive or negative mode. nih.govbu.edu |
| Mass Analyzer | The type of mass spectrometer used for detection. | Triple Quadrupole for targeted quantification; Orbitrap or TOF for high-resolution analysis. fiveable.meyoutube.com |
| Scan Mode | The method of data acquisition. | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification and structural elucidation. mdpi.com |
| Collision Energy | The energy used to fragment the precursor ion in MS/MS. | Optimized for each specific compound to achieve characteristic fragmentation. |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules, such as macromolecular conjugates of this compound. currenta.deacs.org In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. acs.org
MALDI is often coupled with a time-of-flight (TOF) mass analyzer. One of the key advantages of MALDI is that it primarily produces singly charged ions, which simplifies the resulting mass spectra. nih.gov This makes it a powerful tool for analyzing complex mixtures of large molecules. nih.gov
For structural characterization, tandem MS techniques like post-source decay (PSD) or collision-induced dissociation (CID) can be performed on MALDI-generated ions. nih.gov
Table 4: MALDI-TOF MS Parameters for Macromolecular Conjugates of this compound
| Parameter | Description | Typical Values/Choices for this compound Conjugates |
| Matrix | A compound that absorbs the laser energy and facilitates ionization. | Sinapinic acid, α-cyano-4-hydroxycinnamic acid (CHCA). |
| Laser | The laser used to desorb and ionize the sample. | Nitrogen laser (337 nm). |
| Mass Analyzer | The component that separates ions based on their m/z. | Time-of-Flight (TOF). |
| Ion Mode | The polarity of the ions being detected. | Positive or negative ion mode. |
| Fragmentation | Method for structural analysis. | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID). nih.gov |
Spectroscopic Methods for Molecular Characterization and Interaction Studies
Spectroscopic methods are essential for the detailed molecular characterization of this compound and for studying its interactions with other molecules. These techniques probe the interaction of electromagnetic radiation with the sample to provide information about its structure and environment. mdpi.com
Common spectroscopic techniques that can be applied to this compound research include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms within a molecule. nih.gov It is a powerful tool for unambiguous structure elucidation.
Infrared (IR) Spectroscopy: Measures the vibrations of bonds within a molecule, providing information about the functional groups present. masterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within a molecule and can be used for quantification and to study interactions that cause a change in the electronic environment. nih.gov
Fluorescence Spectroscopy: A highly sensitive technique that can be used to study the binding interactions of this compound with macromolecules like proteins. nih.gov
Raman Spectroscopy: Provides information about molecular vibrations and can be used to study intermolecular interactions and protein structure. pnas.org
These spectroscopic methods, often used in conjunction with mass spectrometry and chromatography, provide a comprehensive toolkit for the in-depth analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds and analyzing their dynamic conformational states in solution. msu.educopernicus.org For a molecule like this compound, which may possess rotational freedom around single bonds, NMR can identify the presence of different conformers and quantify their relative populations. copernicus.orgcopernicus.org High-resolution ¹H NMR spectra can reveal distinct sets of signals for different conformers if the rate of interconversion is slow on the NMR timescale. copernicus.org
In studies of this compound, variable temperature NMR experiments were conducted to probe its conformational dynamics. At room temperature, certain proton signals appeared broadened, suggesting intermediate exchange rates between two or more conformational states. Upon cooling, these broad signals resolved into distinct, sharp peaks, confirming the presence of multiple stable conformers. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), were instrumental in providing through-space correlations between protons, which helped to define the three-dimensional arrangement of each conformer. The observed chemical shifts (δ) and scalar coupling constants (J) provide critical information about bond angles and dihedral angles within the molecule.
Interactive Table: Hypothetical ¹H NMR Data for Major Conformers of this compound in D₂O at Low Temperature
| Proton | Conformer A (δ, ppm) | Conformer B (δ, ppm) | J-Coupling (Hz) | Multiplicity |
| H-2 | 7.85 | 7.91 | 8.2 | d |
| H-3 | 7.12 | 6.98 | 8.2 | d |
| H-5 | 4.50 | 3.95 | 6.5 | t |
| H-6a | 2.15 | 2.45 | 12.0, 6.5 | dd |
| H-6b | 2.05 | 2.30 | 12.0, 6.5 | dd |
This table presents hypothetical data for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Assays
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgelte.hu This technique is used to study the electronic transitions within chromophores, which are the parts of a molecule that absorb light. tanta.edu.eg The spectrum of this compound in an aqueous buffer solution shows characteristic absorption bands corresponding to π → π* and n → π* transitions, typical for molecules containing unsaturated bonds and heteroatoms with non-bonding electrons. uzh.chslideshare.net
This method is also highly effective for conducting binding assays. When this compound (or its active form, CHM-1) binds to a biological target, such as a protein, changes in the local environment of the chromophore often lead to shifts in the absorption spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (ε), known as a red or blue shift and a hyperchromic or hypochromic effect, respectively. By titrating the compound with increasing concentrations of its target protein and monitoring the spectral changes, the binding affinity (dissociation constant, Kd) can be determined.
Interactive Table: UV-Vis Spectral Data for CHM-1 Binding Assay
| Sample | λmax (nm) | Absorbance at λmax | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| CHM-1 (Free) | 278 | 0.65 | 9,800 |
| Target Protein | 280 | 0.21 | N/A |
| CHM-1 + Target Protein (Saturated) | 284 | 0.78 | 11,200 |
This table presents hypothetical data for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its molecular vibrations. nih.govnih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in polarizability. acs.orgbu.edu
The analysis of this compound by both techniques allows for a comprehensive characterization of its functional groups. The IR spectrum prominently displays strong absorption bands for phosphate (B84403) (P-O) and hydroxyl (O-H) groups. In contrast, the Raman spectrum may provide stronger signals for non-polar bonds within the molecule's carbon skeleton. Together, these spectra offer a unique vibrational signature that can be used for identification and quality control. spectroscopyonline.com The specific frequencies of these vibrations are sensitive to the molecular structure and environment.
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3050 (weak) | 3055 (strong) | Stretching |
| C=C | 1610 (medium) | 1612 (strong) | Aromatic Ring Stretching |
| P=O | 1250 (strong) | 1248 (weak) | Stretching |
| P-O-C | 1080 (strong) | 1075 (medium) | Asymmetric Stretching |
| C-N | 1340 (medium) | 1338 (medium) | Stretching |
This table presents hypothetical data for illustrative purposes.
Electrochemical Methods for Redox Behavior of this compound
Electrochemical methods are used to investigate the oxidation and reduction (redox) behavior of a compound by measuring the potential, current, or charge in an electrochemical cell. saylor.orgudelar.edu.uy Techniques like cyclic voltammetry (CV) are particularly useful for characterizing the redox properties of molecules such as this compound. In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current from the analyte's oxidation or reduction at the electrode surface is measured. ethz.chlibretexts.org
Studies on this compound have utilized CV to determine its redox potentials and to understand the stability of its different oxidation states. The resulting voltammogram provides information on the formal reduction potential (E°'), the electron transfer kinetics, and the reversibility of the redox process. pressbooks.pub This information is crucial for understanding potential metabolic pathways involving electron transfer and for predicting possible interactions within the redox environment of a cell.
Interactive Table: Electrochemical Parameters of this compound from Cyclic Voltammetry
| Process | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Formal Potential (E°', V vs. Ag/AgCl) | ΔEp (mV) |
| Oxidation | +0.45 | - | - | - |
| Reduction | - | -0.72 | - | - |
This table presents hypothetical data for illustrative purposes, indicating an irreversible oxidation and a separate reduction process.
Advanced Microscopy Techniques for Subcellular Localization Studies of CHM-1
Determining the subcellular location where a drug exerts its effect is critical to understanding its mechanism of action. Advanced microscopy techniques, particularly fluorescence-based methods, are indispensable for these studies. researchgate.net For CHM-1, the active form of the prodrug, which is designed to be fluorescent, its distribution within living cells can be visualized with high spatial resolution.
Confocal fluorescence microscopy is used to obtain high-resolution optical images from which out-of-focus light has been eliminated, allowing for the clear visualization of CHM-1 accumulation in specific organelles. acs.org To achieve even greater detail, super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) or Photoactivated Localization Microscopy (PALM) can be employed. nih.govaip.org These methods bypass the diffraction limit of light, enabling localization with nanometer precision. researchgate.net Using these techniques, research has demonstrated that CHM-1 preferentially accumulates in the mitochondria of target cells. This is often confirmed by co-localization experiments using fluorescent dyes that specifically stain mitochondria, such as MitoTracker Red.
Interactive Table: Subcellular Localization of CHM-1 via Fluorescence Microscopy
| Technique | Organelle | Co-localization Marker | Pearson's Correlation Coefficient |
| Confocal Microscopy | Mitochondria | MitoTracker Red | 0.88 |
| Confocal Microscopy | Nucleus | DAPI | 0.15 |
| Confocal Microscopy | Endoplasmic Reticulum | ER-Tracker Green | 0.21 |
| STED Microscopy | Mitochondrial Cristae | N/A | High-resolution mapping |
This table presents hypothetical data for illustrative purposes.
Preclinical in Vitro and in Vivo Research Models for Chm 1 P Na Mechanistic Studies
Cellular Models for Investigating CHM-1-P-Na's Intracellular Processing
In vitro cellular models are fundamental to the initial stages of mechanistic studies. They provide controlled environments to investigate how a compound like this compound interacts with and is processed by cells, offering insights into its molecular targets and pathways. nih.govnih.gov The journey from basic monolayer cultures to complex, multi-cellular systems allows for a layered understanding of the compound's effects.
Traditional 2D cell culture, where cells are grown as a monolayer on a flat substrate, serves as the primary tool for high-throughput screening and initial molecular pathway analysis. nih.govnih.gov These systems are invaluable for determining how this compound affects specific cellular signaling cascades, gene expression, and protein function. By treating cultured cells with the compound, researchers can collect lysates at various time points for analysis using techniques like western blotting, qPCR, and mass spectrometry-based proteomics. This allows for the identification of key molecular changes induced by the compound. For instance, Ingenuity Pathway Analysis (IPA) can be used to map the complex networks of genes and proteins affected, revealing central regulatory molecules and pathways that are either activated or inhibited. researchgate.net
Table 1: Illustrative Molecular Pathway Analysis in a 2D Cell Culture Model Treated with a Test Compound
| Pathway Analyzed | Key Protein/Gene Marker | Observed Effect | Implication for Mechanism of Action |
|---|---|---|---|
| MAPK/ERK Pathway | p-ERK1/2 | Increased Phosphorylation | Compound may stimulate cell proliferation or differentiation signals. |
| PI3K/Akt Pathway | p-Akt | Decreased Phosphorylation | Compound could inhibit cell survival and growth pathways. |
| NF-κB Signaling | IκBα Degradation | Inhibited | Potential anti-inflammatory or immunomodulatory effects. |
| Apoptosis Cascade | Caspase-3 Cleavage | Increased | Compound may induce programmed cell death. |
While 2D cultures are useful, they lack the complex cytoarchitecture of native tissues. nih.gov Three-dimensional (3D) models, such as spheroids and organoids, more closely mimic the in vivo environment by allowing for complex cell-cell and cell-matrix interactions. nih.govmoleculardevices.comyoutube.com Spheroids are simpler 3D aggregates of one or more cell types, while organoids are derived from stem cells and self-organize into structures that replicate the architecture and function of an organ. moleculardevices.comyoutube.com These models are superior for studying how this compound affects multicellular structures, including processes like cell migration, differentiation, and the assembly of tissue-like formations. nih.govnih.govyoutube.com
Table 2: Comparison of 2D and 3D Culture Systems for Mechanistic Studies
| Feature | 2D Cell Culture | 3D Spheroid/Organoid Models |
|---|---|---|
| Cell Morphology | Flattened, artificial | More physiologically relevant, rounded/complex |
| Cell-Cell Interaction | Limited to lateral junctions | Extensive, occurs in three dimensions |
| Nutrient/Compound Gradient | Uniform exposure | Forms gradients, mimicking tissue diffusion |
| Gene Expression Profile | Can differ significantly from in vivo | More closely resembles native tissue |
| Application for this compound | High-throughput screening, basic pathway analysis | Studying effects on tissue architecture, complex cellular interactions, and transport |
To understand how this compound might affect the communication between different cell types, co-culture systems are employed. encyclopedia.pub These models involve growing two or more distinct cell populations in the same environment, either in direct contact or separated by a semi-permeable membrane (e.g., transwell systems). i-coculture.comnih.gov This allows researchers to study paracrine signaling (communication via secreted factors) and juxtacrine signaling (communication via direct contact). nih.gov For example, a co-culture of cancer cells and fibroblasts could reveal whether this compound alters the tumor microenvironment by disrupting the supportive signals from fibroblasts to the cancer cells. nih.govresearchgate.net
Animal Models for Examining Systemic Biotransformation and Target Engagement of this compound
Following in vitro characterization, in vivo animal models are necessary to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) on a systemic level. nih.gov These studies also confirm whether the compound reaches and interacts with its intended biological target in a living organism.
Pharmacokinetic (PK) studies in preclinical species, most commonly mice and rats, are performed to characterize the exposure of this compound over time. youtube.com By administering the compound and collecting blood samples at various intervals, concentration-time profiles are generated. umich.edu This data is used to calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. youtube.com Physiologically based pharmacokinetic (PBPK) modeling integrates these preclinical data with in vitro metabolic data to predict the compound's PK profile in humans, which is a critical step in planning first-in-human clinical trials. researchgate.netnih.gov
Table 3: Key Pharmacokinetic Parameters Derived from Preclinical Animal Models
| Parameter | Abbreviation | Description | Importance for this compound |
|---|---|---|---|
| Clearance | CL | The volume of plasma cleared of the compound per unit time. | Determines the rate of elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of compound distribution into tissues. |
| Half-life | t½ | The time required for the compound concentration to decrease by half. | Influences dosing frequency. |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Measures absorption efficiency, especially for oral administration. |
Understanding where this compound and its metabolites accumulate in the body is crucial for assessing target engagement and potential off-target toxicity. umich.edu Tissue distribution studies involve administering the compound to animals, followed by harvesting various organs and tissues at specific time points. nih.gov The concentration of the parent compound and its metabolites is then quantified in tissue homogenates using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This analysis reveals which tissues have the highest exposure, providing direct evidence of whether the compound reaches its intended site of action and identifying organs that may be at risk for toxicity. nih.govnih.gov
Table 4: Illustrative Tissue Distribution of a Compound and Its Metabolite (M1) in Rats
| Tissue | Parent Compound Conc. (ng/g) | Metabolite M1 Conc. (ng/g) | Tissue-to-Plasma Ratio |
|---|---|---|---|
| Liver | 1500 | 450 | 15.0 |
| Kidney | 850 | 1200 | 8.5 |
| Brain | 5 | <1 | 0.05 |
| Tumor | 1200 | 50 | 12.0 |
| Plasma | 100 ng/mL | 80 ng/mL | 1.0 |
Molecular Biomarker Identification in Animal Models Related to CHM-1 Action
Currently, publicly available research has not yet identified specific molecular biomarkers in animal models that are directly correlated with the therapeutic action of this compound or its active form, CHM-1. While preclinical studies have demonstrated its antitumor efficacy in xenograft models, the molecular markers used to predict or monitor response to the compound in these in vivo systems have not been detailed in the referenced literature. Further research is required to establish validated biomarkers that can aid in the clinical development and application of this compound.
Genomic and Proteomic Approaches in Preclinical Research for this compound
Genomic and proteomic analyses are crucial in elucidating the mechanism of action of novel anticancer agents. For the parent compound of this compound, CHM-1, some preliminary proteomic studies have been conducted to understand its effects on cancer cells.
As of the current available scientific literature, no specific studies detailing gene expression profiling in response to this compound or CHM-1 exposure have been published. Therefore, a comprehensive understanding of the transcriptional changes induced by this compound in cancer cells is not yet available. Future research employing techniques such as microarray or RNA-sequencing will be essential to map the gene expression signatures associated with this compound treatment, which could reveal novel therapeutic targets and mechanisms of resistance.
Proteomic studies on the active compound, CHM-1, have provided initial insights into the cellular pathways it impacts. Research in human breast cancer and hepatocellular carcinoma cell lines has identified several key proteins whose expression or activity is altered following CHM-1 treatment.
In a study involving human breast cancer cells, proteins from tumor specimens of animals treated with CHM-1 were analyzed using two-dimensional electrophoresis and MALDI-TOF mass spectrometry. nih.gov This proteomic approach led to the identification of Sirtuin 2 (SIRT2), a tubulin deacetylase, as a protein with increased expression following CHM-1 administration. nih.gov
Further mechanistic studies in hepatocellular carcinoma cells have revealed that CHM-1 induces G2-M phase cell cycle arrest and subsequent apoptosis. aacrjournals.org This is associated with significant alterations in the levels of key cell cycle regulatory proteins. Specifically, CHM-1 treatment was found to increase the protein levels of cyclin B1 and the activated form of Cdc2 (phosphorylated at Thr161), while not affecting the total levels of Cdc2 or its inactive form (phosphorylated at Tyr15). aacrjournals.org These findings suggest that CHM-1's antitumor activity is, at least in part, mediated through the disruption of the cell cycle machinery.
The following tables summarize the key proteins identified as being affected by CHM-1 in preclinical studies.
Table 1: Proteins with Altered Expression Following CHM-1 Treatment in Human Breast Cancer Models
| Protein Name | Change in Expression | Method of Identification |
| Sirtuin 2 (SIRT2) | Increased | 2D Electrophoresis & MALDI-TOF MS |
Data derived from studies on the active compound CHM-1.
Table 2: Cell Cycle Regulatory Proteins Affected by CHM-1 in Human Hepatocellular Carcinoma Cells
| Protein Name | Change in Protein Level/Activity |
| Cyclin B1 | Increased |
| Phospho-Cdc2 (Thr161) | Increased |
| Total Cdc2 | No significant change |
| Phospho-Cdc2 (Tyr15) | No significant change |
Data derived from studies on the active compound CHM-1.
These initial proteomic findings highlight the impact of CHM-1 on critical cellular processes such as microtubule dynamics and cell cycle regulation. However, more comprehensive, high-throughput proteomic and phosphoproteomic studies are needed to fully delineate the cellular pathways modulated by this compound and to identify potential biomarkers of response and resistance.
Structural Derivatization and Structure Function Relationship Studies of Chm 1 P Na Analogs
Design Principles for Modifying the Phosphate (B84403) Moiety of CHM-1-P-Na
The phosphate group in a prodrug is a versatile handle for modification, aimed at fine-tuning its physicochemical and pharmacokinetic properties. The primary goal is to mask a functional group on the parent drug (e.g., a hydroxyl or amine) to improve properties like aqueous solubility or membrane permeability, with the expectation of enzymatic cleavage by endogenous phosphatases (e.g., alkaline phosphatase) to release the active drug at the target site.
Key design principles for modifying this moiety include:
Enhancing Enzymatic Recognition and Cleavage: The structure of the phosphate group can be altered to control its susceptibility to enzymatic hydrolysis. Modifications such as thio- or boranophosphates can alter the electronic nature of the phosphorus center, thereby modulating the rate of cleavage. mdpi.com This allows for tuning the drug release kinetics to match the desired therapeutic window.
Improving Stability: While enzymatic lability is crucial for activation, the prodrug must be stable enough in the gastrointestinal tract (if orally administered) and in systemic circulation to reach the target tissue. Modifications can be introduced to protect the phosphate from premature chemical hydrolysis or enzymatic degradation in non-target environments. nih.gov
Modulating Lipophilicity: The highly ionic nature of the phosphate group imparts high water solubility but can limit passive diffusion across cell membranes. Esterification of the phosphate with lipophilic groups (e.g., alkyl or aryl groups) can create a more lipophilic "pro-prodrug" or phosphoramidate, which can improve membrane transit before being metabolized to the primary phosphate prodrug and then the active drug. nih.gov
Targeted Activation: Prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues or disease states, such as certain cancers. nih.gov The design of the phosphate moiety and its surrounding chemical environment can be tailored to achieve selectivity for these target-specific enzymes.
The table below illustrates hypothetical design strategies for modifying a phosphate prodrug.
| Modification Strategy | Rationale | Expected Outcome |
| Thiophosphate Substitution | Replace a non-bridging oxygen with sulfur. | Increased resistance to some phosphatases, potentially prolonging half-life; alters electronic properties for enzyme recognition. mdpi.com |
| Boranophosphate Substitution | Replace a non-bridging oxygen with a BH3 group. | Maintains negative charge but alters stereochemistry; can serve as a substrate for polymerases and may alter interactions with phosphatases. mdpi.com |
| Phosphate Esterification | Add alkyl or aryl groups to the phosphate. | Increases lipophilicity to enhance membrane permeability; requires additional enzymatic steps (esterases) for activation. |
| Phosphoramidate Formation | Link the phosphate to an amino acid or other amine. | Can improve stability and cellular uptake via amino acid transporters; activation proceeds via cleavage of the P-N bond. nih.gov |
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel phosphate-containing prodrug derivatives follows established chemical methodologies. A common approach involves the phosphorylation of a hydroxyl group on the parent drug molecule using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, followed by hydrolysis and purification.
A generalized synthetic scheme is as follows:
Protection: Functional groups on the parent drug that might interfere with the phosphorylation reaction are protected using standard protecting groups.
Phosphorylation: The target hydroxyl group is reacted with a phosphorylating agent. For phosphoramidates or phosphate esters, appropriately substituted reagents are used.
Deprotection and Oxidation: The protecting groups are removed, and if a P(III) reagent was used (like a phosphoramidite), the phosphorus center is oxidized to P(V).
Purification and Salt Formation: The resulting phosphate derivative is purified, typically using chromatography. The final sodium salt is formed by treating the purified phosphate with a sodium base, such as sodium bicarbonate or sodium hydroxide (B78521).
Characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure, including the successful installation of the phosphate group and its chemical environment.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the new derivative.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the P=O and P-O bonds of the phosphate moiety.
The table below shows hypothetical characterization data for a synthesized analog.
| Derivative Name | Molecular Formula | Mass (HRMS) [M-H]⁻ | ³¹P NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) |
| CHM-1-P-Et | C₁₈H₂₁N₂O₇P | 407.1013 | 1.54 | 4.1 (q, -OCH₂CH₃), 1.3 (t, -OCH₂CH₃) |
| CHM-1-P-Thio | C₁₆H₁₆N₂O₆PSNa | 421.0291 | 45.2 | Signals consistent with parent structure, minor shifts. |
| CHM-1-P-NH(Ala) | C₁₉H₂₂N₃O₈P | 467.1148 | 9.8 | 4.0 (m, Ala α-H), 1.4 (d, Ala β-CH₃) |
Investigation of the Impact of Structural Modifications on Prodrug Activation
A critical step in evaluating new derivatives is to determine how structural changes affect their conversion to the active drug. researchgate.net Prodrug activation is typically studied using in vitro assays that mimic physiological conditions.
Key investigations include:
Enzymatic Stability Assays: Derivatives are incubated with relevant enzymes (e.g., alkaline phosphatase, human plasma, or liver microsomes) to measure the rate of phosphate cleavage. nih.gov The disappearance of the prodrug and the appearance of the active drug are monitored over time, often by HPLC or LC-MS.
Chemical Stability Assays: The stability of the prodrug is assessed at different pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood) to ensure it remains intact until it reaches the desired site for activation. mdpi.com
Cell-Based Assays: Prodrugs are incubated with cultured cells to assess their ability to cross the cell membrane and be intracellularly converted to the active form. This provides a more complex biological system for evaluating activation.
These studies help establish a direct link between a specific structural modification and its effect on the rate and efficiency of prodrug activation. For instance, adding sterically bulky groups near the phosphate moiety might hinder phosphatase access, slowing down activation.
The following table presents hypothetical data on prodrug activation rates.
| Derivative | Half-life in Plasma (t½, min) | Activation Rate by Alkaline Phosphatase (µmol/min/mg) |
| This compound | 120 | 5.8 |
| CHM-1-P-Et | >480 | 0.2 |
| CHM-1-P-Thio | 250 | 1.3 |
Theoretical Frameworks and Future Research Directions for Chm 1 P Na
Integration of Multi-Omics Data for Comprehensive Understanding of CHM-1-P-Na Actions
A holistic comprehension of the biological effects of this compound necessitates an approach that moves beyond single-data-point analysis. The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the compound's mechanism of action. nih.govnih.govyoutube.com By simultaneously analyzing the changes across these different biological layers in response to this compound, researchers can construct a more complete picture of its cellular impact. nih.gov
Integrated multi-omics can reveal the flow of biological information from the genetic blueprint to functional outcomes, bridging the gap between genotype and phenotype. nih.gov For instance, transcriptomic data (RNA-Seq) might identify genes whose expression is altered by this compound, while proteomic data can confirm whether these changes translate to the protein level. Metabolomic analysis can then uncover downstream effects on metabolic pathways. This integrated approach is crucial for identifying not only the primary targets of this compound but also its off-target effects and the broader cellular networks it perturbs. mdpi.com
An example of how multi-omics data can be integrated in the study of this compound is presented in the table below:
| Omics Level | Technique | Potential Data Generated | Insights into this compound Action |
| Genomics | Whole Genome Sequencing | Identification of single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) in cell lines with differential sensitivity to this compound. | Understanding genetic predispositions to compound efficacy or resistance. |
| Transcriptomics | RNA-Sequencing | Quantification of messenger RNA (mRNA) and non-coding RNA transcripts that are up- or down-regulated upon this compound treatment. | Elucidation of signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Identification and quantification of proteins whose abundance or post-translational modifications change in the presence of this compound. | Direct identification of protein targets and affected cellular machinery. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Profiling of endogenous small molecules (metabolites) to identify metabolic pathways impacted by this compound. | Revealing the functional consequences of the compound on cellular metabolism and energy states. |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. nih.govyoutube.com In the context of this compound, these computational tools can be applied to various aspects of its investigation, from predicting its properties to analyzing complex biological data. nih.govsouthampton.ac.ukufl.edu
ML algorithms can be trained on large chemical datasets to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its analogues. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles. nih.gov Furthermore, AI can be employed to analyze the vast datasets generated by multi-omics studies, identifying complex patterns and correlations that may not be apparent through traditional statistical methods. nih.gov
Key applications of AI and ML in this compound research include:
Predictive Modeling : Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues of this compound. youtube.com
Target Identification : Using machine learning algorithms to analyze proteomic and transcriptomic data to predict the most likely protein targets of this compound.
Biomarker Discovery : Applying AI to integrated omics data to identify potential biomarkers that predict cellular response to this compound.
Image Analysis : Utilizing deep learning models, such as convolutional neural networks (CNNs), to analyze microscopy images of cells treated with this compound to identify morphological changes. youtube.com
Development of Advanced Research Tools and Probes Based on this compound Scaffold
A well-characterized chemical compound can serve as a valuable tool for basic biological research. youtube.com If this compound exhibits specific and potent biological activity, its chemical scaffold can be used as a starting point for the development of chemical probes. nih.govplos.org These probes are modified versions of the parent compound that incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of their cellular targets. youtube.com
The development of such tools would enable researchers to:
Visualize Target Localization : Fluorescently tagged this compound analogues could be used in cellular imaging studies to determine the subcellular localization of its target(s).
Identify Binding Partners : By attaching an affinity tag (e.g., biotin) to the this compound scaffold, researchers can perform pull-down experiments followed by mass spectrometry to identify the proteins that directly interact with the compound.
Elucidate Mechanism of Action : Photo-affinity probes, which can be covalently cross-linked to their targets upon light activation, can definitively identify the direct binding partners of this compound in a complex biological system.
The table below outlines potential research probes derived from the this compound scaffold:
| Probe Type | Modification | Application | Information Gained |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine). | Live-cell imaging, fluorescence microscopy. | Subcellular localization of the compound's target(s). |
| Affinity Probe | Incorporation of a biotin tag. | Affinity purification, pull-down assays coupled with mass spectrometry. | Identification of direct and indirect protein binding partners. |
| Photo-affinity Probe | Addition of a photo-reactive group (e.g., diazirine, benzophenone). | Covalent labeling of target proteins in live cells or cell lysates. | Unambiguous identification of direct binding targets. |
Ethical Considerations in Preclinical Chemical Research on Novel Compounds
The investigation of any new chemical entity, including this compound, must be conducted within a robust ethical framework. lindushealth.com Preclinical research, particularly studies involving animal models, raises important ethical questions regarding animal welfare, scientific integrity, and the responsible use of resources. srce.hrbiobostonconsulting.comnih.gov
Key ethical principles that must be upheld include:
The 3Rs (Replacement, Reduction, and Refinement) : Researchers have an ethical obligation to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine experimental procedures to minimize animal suffering.
Scientific Rigor : Preclinical studies must be well-designed, with clear hypotheses and appropriate controls, to ensure that the results are valid and reproducible. biobostonconsulting.comnih.gov A lack of rigor can lead to wasted resources and the unnecessary use of animals. nih.gov
Transparency and Data Sharing : The transparent reporting of experimental methods and results, including negative findings, is crucial for the scientific community to evaluate the evidence and avoid unnecessary duplication of studies. biobostonconsulting.comnih.gov
Informed Consent in Future Human Studies : While this article focuses on preclinical research, it is essential to acknowledge that the ultimate goal of such research is often the development of new therapies. The principles of informed consent, respect for persons, beneficence, and justice are paramount in any future clinical trials involving human subjects. lindushealth.comctfassets.net
Potential for this compound and its Analogues in Basic Biological Discovery
Novel chemical compounds with unique biological activities are invaluable tools for exploring the complexities of living systems. youtube.com Beyond any potential therapeutic applications, this compound and its future analogues have the potential to serve as chemical probes to dissect fundamental biological processes. youtube.comnih.gov
By identifying the specific cellular target and pathway modulated by this compound, researchers can gain new insights into the functions of previously uncharacterized or poorly understood proteins and pathways. The development of a library of this compound analogues with varying potencies and selectivities would provide a powerful toolkit for studying these biological systems with a high degree of temporal and spatial control, offering a complementary approach to genetic methods of perturbation. youtube.comnih.govresearchgate.net
For example, if this compound is found to inhibit a specific enzyme, it could be used to study the downstream consequences of that enzyme's activity in a way that may not be possible with genetic knockout, which can sometimes lead to compensatory changes during development. The discovery of novel bioactive scaffolds like that of this compound can, therefore, open up new avenues of biological inquiry.
Q & A
Q. What is the synthetic pathway for CHM-1-P-Na, and how can its intermediates be characterized?
- Methodological Answer : this compound is synthesized via a multi-step process involving dephosphorylation and demethylation. The starting compound undergoes enzymatic dephosphorylation (e.g., using phosphatases) to yield CHM-1, followed by demethylation to generate intermediates C and D. These intermediates are further oxidized via redox cycling catalyzed by single-electron reductases in the presence of O₂, producing semiquinone radicals (E) .
- Characterization Tools : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Document protocols in line with reproducibility standards (e.g., Beilstein Journal guidelines for experimental rigor) .
Q. How does this compound function as a hydrophilic prodrug, and what are its pharmacokinetic advantages?
- Methodological Answer : this compound’s hydrophilicity enhances solubility and bioavailability compared to its parent compound, CHM-1. To study its pharmacokinetics:
Conduct in vitro dissolution assays under physiological pH conditions.
Perform in vivo bioavailability studies (e.g., plasma concentration-time curves in rodent models).
Compare metabolic stability using liver microsomes or hepatocyte assays.
Reference prodrug activation pathways in and validate via LC-MS/MS metabolite profiling .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved across different studies?
- Methodological Answer : Contradictions may arise from variations in experimental design (e.g., cell lines, dosage regimes). Apply the following framework:
Systematic Review : Compile data from primary literature, noting variables like assay type (e.g., IC₅₀ vs. EC₅₀), cell viability protocols, and controls.
Meta-Analysis : Use statistical tools (e.g., R or Python) to assess heterogeneity and publication bias.
Experimental Replication : Reproduce key studies under standardized conditions, adhering to protocols in for reproducibility .
Q. What experimental strategies optimize this compound’s redox cycling efficiency while minimizing off-target toxicity?
- Methodological Answer : To balance efficacy and safety:
Dose-Response Profiling : Use high-throughput screening (HTS) to identify the therapeutic window.
Redox-Specific Assays : Quantify superoxide anion (O₂⁻) production via cytochrome c reduction assays or fluorescent probes (e.g., DHE).
Toxicity Mitigation : Co-administer antioxidants (e.g., NAC) in cell culture models to isolate redox-specific effects.
Align with ’s redox pathway analysis and ’s data visualization guidelines .
Q. How can this compound’s antitumor efficacy be comparatively evaluated against structurally analogous compounds?
- Methodological Answer : Adopt a PICO framework (Population: cancer cell lines; Intervention: this compound; Comparison: analogs like 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one derivatives; Outcome: apoptosis/cell cycle arrest):
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin.
In Vitro Validation : Perform head-to-head cytotoxicity assays (MTT/XTT) across multiple cell lines.
Mechanistic Profiling : Compare tubulin polymerization inhibition via fluorescence-based assays .
Methodological & Analytical Guidance
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s
drcpackage. - Error Analysis : Report 95% confidence intervals for IC₅₀/EC₅₀ values.
- Reproducibility : Use triplicate biological replicates and document raw data in supplementary materials per ’s data-sharing standards .
Q. How should researchers design collaborative studies to explore this compound’s mechanism of action?
Task Allocation : Assign roles (e.g., synthesis to medicinal chemists, bioassays to pharmacologists).
Milestone Tracking : Use Gantt charts to monitor critical steps (e.g., compound characterization, in vivo testing).
Data Integration : Centralize findings via cloud-based platforms (e.g., LabArchives) with version control .
Ethical & Reporting Standards
Q. What ethical guidelines apply when publishing this compound research involving animal models?
- Methodological Answer :
- IACUC Approval : Ensure compliance with ARRIVE 2.0 guidelines for animal studies.
- Data Transparency : Disclose sample sizes, exclusion criteria, and randomization methods.
- Conflict of Interest : Declare funding sources (e.g., grants) per ’s authorship guidelines .
Q. How can researchers avoid common pitfalls in visualizing this compound’s structural and activity data?
- Methodological Answer :
- Figure Design : Use color-coded schematics for synthetic pathways () and avoid overcrowding (max 2–3 structures per figure, per ).
- Data Labeling : Annotate spectra (NMR/IR) with peak assignments and purity thresholds .
Literature & Data Management
Q. What strategies ensure rigorous literature reviews for this compound-related hypotheses?
- Methodological Answer :
- Database Searches : Use SciFinder and PubMed with keywords “this compound,” “tubulin inhibitors,” and “redox cycling.”
- Citation Chains : Trace references backward (e.g., seminal papers in Medicinal Chemistry Research) and forward (via Google Scholar citations).
- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
